molecular formula C12H8FN3O B2610278 N-(cyanomethyl)-6-fluoroquinoline-3-carboxamide CAS No. 2093645-90-8

N-(cyanomethyl)-6-fluoroquinoline-3-carboxamide

Cat. No.: B2610278
CAS No.: 2093645-90-8
M. Wt: 229.214
InChI Key: ARJCLCGVKQZVLJ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-6-fluoroquinoline-3-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a cyanomethyl group and a carboxamide functionality in the structure of this compound makes it a compound of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-6-fluoroquinoline-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 6-fluoroquinoline-3-carboxylic acid with cyanomethylamine under appropriate reaction conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under mild heating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of automated synthesis platforms can enhance the reproducibility and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-6-fluoroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The fluorine atom in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-(cyanomethyl)-6-fluoroquinoline-3-carboxamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-6-fluoroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(cyanomethyl)-6-fluoroquinoline-3-carboxamide can be compared with other similar compounds, such as:

    N-(cyanomethyl)-2-chloroisonicotinamide: This compound also contains a cyanomethyl group and exhibits similar biological activities.

    6-fluoroquinoline-3-carboxamide: Lacks the cyanomethyl group but shares the quinoline core structure.

    N-cyanomethyl-2,3-dimethylpyridinium salts: These compounds are used in the synthesis of various heterocycles and have similar reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(cyanomethyl)-6-fluoroquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O/c13-10-1-2-11-8(6-10)5-9(7-16-11)12(17)15-4-3-14/h1-2,5-7H,4H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJCLCGVKQZVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1F)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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